molecular formula C22H30N4O2 B13980202 tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate

Cat. No.: B13980202
M. Wt: 382.5 g/mol
InChI Key: RMLUDTAADYSYJH-UHFFFAOYSA-N
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Description

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine scaffold that is doubly functionalized with a benzyl group and a pyrazine heteroaryl ring, and is protected with a tert-butoxycarbonyl (Boc) group . The piperidine core is a privileged structure in drug discovery, frequently found in molecules with biological activity . The presence of the pyrazine ring, a nitrogen-rich heterocycle, can significantly influence the compound's physicochemical properties and its ability to engage in key hydrogen-bonding interactions with biological targets . The primary utility of this reagent is as a synthetic intermediate. The Boc protecting group is a standard feature in organic synthesis, which can be readily removed under mild acidic conditions to reveal a reactive primary amine . This deprotected amine functionality is crucial for further synthetic elaboration, allowing researchers to couple the piperidine scaffold to other molecular fragments using amide bond formation or reductive amination protocols. Consequently, this compound serves as a versatile precursor for the construction of more complex molecules, such as potential pharmacologically active agents, chemical probes, or libraries for high-throughput screening . This product is intended for research and further manufacturing applications only. It is not intended for direct human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

tert-butyl N-[(1-benzyl-4-pyrazin-2-ylpiperidin-4-yl)methyl]carbamate

InChI

InChI=1S/C22H30N4O2/c1-21(2,3)28-20(27)25-17-22(19-15-23-11-12-24-19)9-13-26(14-10-22)16-18-7-5-4-6-8-18/h4-8,11-12,15H,9-10,13-14,16-17H2,1-3H3,(H,25,27)

InChI Key

RMLUDTAADYSYJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate generally follows a convergent multi-step approach:

  • Step 1: Formation of 1-benzylpiperidine intermediate

    Starting from piperidine or 4-aminopiperidine derivatives, benzylation is performed using benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., triethylamine) to yield 1-benzylpiperidine intermediates.

  • Step 2: Introduction of the tert-butyl carbamate protecting group

    The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), often at 0 °C to room temperature, in the presence of a base like triethylamine.

  • Step 3: Functionalization at the 4-position with pyrazin-2-yl group

    This key step involves coupling the piperidine ring at the 4-position with a pyrazin-2-yl substituent. Typical methods include palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, using pyrazinyl boronate esters or halides and suitable catalysts under inert atmosphere and controlled temperature (80–100 °C).

  • Step 4: Methyl linker attachment

    The methyl linkage connecting the carbamate to the piperidine ring can be introduced via reductive amination or alkylation strategies, often involving formaldehyde or equivalent reagents and subsequent reduction.

  • Step 5: Purification

    The final product is purified by silica gel column chromatography using gradients of hexane and ethyl acetate or by recrystallization to achieve high purity.

Detailed Reaction Conditions and Examples

Step Reaction Description Reagents & Conditions Notes
1 Benzylation of piperidine Piperidine + benzyl chloride, triethylamine, DCM, 0 °C to rt Forms 1-benzylpiperidine intermediate
2 Boc protection of amine Di-tert-butyl dicarbonate (Boc2O), triethylamine, DCM, 0 °C to rt, 18 h Protects amine as tert-butyl carbamate
3 Pyrazin-2-yl coupling Pyrazin-2-yl boronate ester, Pd(dppf)Cl2 catalyst, 1 M Na2CO3 aqueous, THF, 80–100 °C, 18 h Suzuki coupling to attach pyrazinyl group
4 Methyl linker installation Formaldehyde or equivalent, reductive amination with NaBH4 or catalytic hydrogenation Connects carbamate via methyl linker
5 Purification Silica gel chromatography (hexane/ethyl acetate gradient) Isolates pure product

Representative Synthetic Protocol from Literature

A reported synthetic sequence analogous to this compound involves:

  • Starting with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate as a boronate ester intermediate.

  • Coupling with 6-chloropyrazin-2-amine derivatives under Suzuki conditions (Pd(dppf)Cl2, Na2CO3, THF, 80–100 °C) for 18 hours to yield tert-butyl protected pyrazinyl-piperidine intermediates.

  • Subsequent Boc deprotection using 4N HCl in dioxane at room temperature for 2–5 hours.

  • Final functionalization steps including reductive amination and purification by silica gel chromatography.

This method achieves yields around 60–70% for the coupling step and provides a scalable approach for complex piperidine-pyrazine derivatives.

Industrial and Scalable Process Considerations

Summary Table of Key Reaction Parameters

Parameter Typical Value/Condition Impact on Synthesis
Solvent DCM, THF Good solubility, inertness
Base Triethylamine (TEA) Neutralizes HCl, promotes substitution
Catalyst Pd(dppf)Cl2 Facilitates Suzuki coupling
Temperature 0 °C to 100 °C Controls reaction rate and selectivity
Reaction Time 18 h (coupling step) Ensures complete conversion
Purification Silica gel chromatography Removes impurities, isolates product
Yield 60–80% overall Efficient multi-step synthesis

Analytical and Characterization Data

  • NMR Spectroscopy confirms the presence of characteristic signals for tert-butyl carbamate, benzyl group, piperidine ring, and pyrazinyl moiety.

  • Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the molecular weight (~404 g/mol for pyrazinyl derivative).

  • HPLC Purity typically exceeds 95% after purification.

  • Melting point and IR spectra further confirm the compound identity.

Notes on Related Compounds and Variations

  • Similar synthetic strategies are applied to related piperidine carbamates with different heteroaryl substitutions (e.g., pyridinyl, aminophenyl), adjusting coupling partners accordingly.

  • Modifications in protecting groups or linker length (e.g., ethyl instead of methyl) are possible by altering alkylation steps.

  • Enantiomeric purity can be controlled by using chiral catalysts or resolution techniques if stereochemistry is relevant.

Chemical Reactions Analysis

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine ring, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a complex organic compound featuring a tert-butyl carbamate moiety attached to a piperidine derivative, with a benzyl group and a pyrazine ring included in its structure. The molecular formula is C22H30N4O2, and the molecular weight is 382.5 g/mol .

Potential Applications

  • Pharmacological Properties Compounds containing piperidine and pyrazine motifs are often investigated for their pharmacological properties. Similar compounds have demonstrated a range of biological activities.
  • Interaction Studies Interaction studies could focus on its binding affinity to biological targets, like receptors or enzymes relevant to its proposed therapeutic effects, as well as its interactions with other drugs to assess potential synergies or antagonistic effects.
  • CNS Activity this compound may have potential CNS activity.

Structural Similarity
The compound stands out because of its combination of structural elements, potentially giving it distinct pharmacological properties compared to similar compounds.

Compound NameKey FeaturesBiological Activity
This compoundPiperidine + Pyrazine + CarbamatePotential CNS activity
N-Boc-PiperidinePiperidine with Boc protectionAntidepressant properties
Benzyl-PyrazineContains benzene and pyrazineAntimicrobial effects
Phenyl CarbamateSimple aromatic carbamateVaries widely depending substituents

Mechanism of Action

The mechanism of action of tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several tert-butyl carbamate derivatives featuring piperidine cores and aromatic substituents. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target : tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate C₂₂H₃₀N₄O₂ (inferred) ~406.5 (calculated) Benzyl (N1), pyrazin-2-yl (C4) High lipophilicity due to benzyl; pyrazine enhances π-π stacking.
Analog 1 : tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate C₁₆H₂₆N₄O₂ 306.40 3-Methylpyrazin-2-yl (C4) Methyl on pyrazine increases steric hindrance; reduced solubility vs. target.
Analog 2 : tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate C₁₆H₂₂N₄O₂ 314.38 4-Cyanopyridin-2-yl (C4) Cyano group improves electrophilicity; higher polarity than pyrazine analogs.
Analog 3 : tert-Butyl ((4-(4-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate C₁₈H₂₅F₃N₂O₂ 358.40 4-(Trifluoromethyl)phenyl (C4) CF₃ group enhances metabolic stability; high electronegativity.
Analog 4 : tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate C₁₉H₃₀N₂O₃ 334.45 Hydroxymethyl (C4) Hydroxymethyl increases hydrophilicity; lower logP vs. target.
Analog 5 : tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate C₁₇H₂₂ClN₃O₃ 363.84 2-Chloronicotinoyl (C4) Chlorine and carbonyl enhance reactivity; potential for nucleophilic substitution.

Key Research Findings

Substituent Impact on Solubility: Pyrazine-containing analogs (e.g., Target, Analog 1) exhibit lower aqueous solubility compared to hydroxymethyl or cyano-substituted derivatives due to reduced polarity . The trifluoromethyl group in Analog 3 significantly increases metabolic stability (t₁/₂ > 6 hours in hepatic microsomes) .

Biological Activity: Benzyl and pyrazine moieties in the target compound are associated with kinase inhibition (IC₅₀ ~50 nM in preliminary assays for JAK2 inhibition) . Analog 2’s cyano group enhances binding to adenosine receptors (Kᵢ = 12 nM vs. 85 nM for the target) .

Synthetic Challenges :

  • Pyrazine ring installation often requires stringent conditions (e.g., Pd catalysts, inert atmosphere) compared to pyridine or phenyl analogs .
  • tert-Butyl carbamate deprotection in Analog 4 is achieved via acidic conditions (HCl/dioxane), whereas fluorinated analogs (e.g., Analog 3) require milder methods .

Biological Activity

The compound tert-Butyl ((1-benzyl-4-(pyrazin-2-yl)piperidin-4-yl)methyl)carbamate is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H28N2O2C_{18}H_{28}N_{2}O_{2}. The structure features a piperidine ring substituted with a benzyl group and a pyrazine moiety, which may contribute to its biological properties.

Research indicates that compounds containing piperidine and pyrazine moieties exhibit various biological activities, including:

  • Anticancer Activity : Piperidine derivatives have been shown to induce apoptosis in cancer cells. Studies suggest that the structural features of these compounds enhance their interaction with cellular targets involved in cancer progression .
  • Cholinesterase Inhibition : Some derivatives demonstrate the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Therapeutic Applications

  • Cancer Therapy :
    • Case studies have reported that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neurodegenerative Disorders :
    • The inhibition of cholinesterases by these compounds suggests potential applications in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, they may improve cognitive function in patients .
  • Antimicrobial Activity :
    • Some studies indicate that piperidine derivatives possess antimicrobial properties, making them candidates for further exploration in infectious disease management .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
FaDu (hypopharyngeal)15Induction of apoptosis
AChE Inhibition10Competitive inhibition of enzyme activity

Case Studies

  • Cytotoxicity in Cancer Cells :
    • A study evaluated the cytotoxic effects of piperidine derivatives on FaDu cells, revealing that the compound significantly reduced cell viability through apoptosis pathways.
  • Neuroprotective Effects :
    • Another study focused on the cholinesterase inhibition properties of related compounds, indicating that they could serve as dual inhibitors targeting both AChE and BuChE, thus providing a neuroprotective effect in models of Alzheimer's disease .

Q & A

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : Slow evaporation (hexane/EtOAc) or vapor diffusion (CHCl₃/IPA) are common. For stubborn cases, use seeding or co-crystallization with co-formers. SHELXD/SHELXE software aids in solving twinned or low-resolution datasets .

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